molecular formula C10H9NO3 B2464078 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 869340-54-5

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B2464078
CAS No.: 869340-54-5
M. Wt: 191.186
InChI Key: KQSCHGLMQIADOL-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a quinoline derivative with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . Its structure features a carboxylic acid functional group at the 8-position of the fused bicyclic quinoline scaffold, which is partially saturated with a ketone at the 4-position . This specific arrangement of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. It is related to other tetrahydroquinoline carboxylic acid isomers that have been explored for their bioactive properties, such as 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which has been studied for its potential anticancer activities . Similarly, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been utilized as chiral ligands in the synthesis of coordination compounds for enantioselective catalysis . Researchers can use this compound as a key intermediate for the development of novel pharmaceuticals, ligands for metal complexes, or in the construction of more complex heterocyclic systems. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-3,11H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSCHGLMQIADOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of anthranilic acid derivatives with suitable aldehydes, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline structure.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid often involves complex chemical reactions that yield various derivatives with enhanced biological properties. For example, derivatives of this compound have been synthesized to explore their antimicrobial properties against different bacterial strains. The synthesis typically includes reactions involving cyclopropyl amines and various carboxylic acids under specific conditions to achieve the desired structure and functionality .

Antimicrobial Properties:
Research has shown that derivatives of this compound exhibit notable antimicrobial activity. For instance, certain synthesized compounds demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL . These findings suggest that modifications to the base structure can enhance antibacterial efficacy.

Antitumor Activity:
In addition to antimicrobial effects, some derivatives have shown promising antitumor activity. Studies indicate that specific compounds derived from this compound can inhibit tumor growth in vitro and in vivo. The mechanisms behind this activity may involve the modulation of cellular pathways related to apoptosis and cell proliferation .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Certain derivatives were found to reduce inflammation markers in experimental models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed that these compounds exhibited strong activity against both Gram-negative and Gram-positive microorganisms. The most active derivatives were noted for their improved serum levels and urinary recovery rates in animal models compared to traditional antibiotics .

Case Study 2: Antitumor Potential

Research involving the synthesis of hybrid compounds from this compound demonstrated significant antitumor effects against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing the bioactivity of quinoline derivatives .

Comparative Data Table

Property This compound Derivatives
Antimicrobial Activity Moderate effectiveness against S. aureus (MIC = 0.39 µg/mL)Enhanced activity against multiple strains
Antitumor Activity Limited studies availableSignificant inhibition of tumor growth
Anti-inflammatory Effects Not extensively studiedPromising results in reducing inflammation

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 4-oxo-tetrahydroquinoline derivatives are highly sensitive to substituent variations. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - 4-Oxo, -8-COOH C₁₁H₁₁NO₃ 205.22 Intermediate for carboxamide derivatives
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 2) - 4-Oxo, -3-COOH C₁₀H₇NO₃ 189.17 Ligand for metalloenzymes
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 8) - 8-Br, -4-oxo, -3-COOH C₁₀H₆BrNO₃ 284.07 Halogenated analog with enhanced lipophilicity
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - 5-CH₃, -8-COOH C₁₁H₁₃NO₂ 191.23 Reduced ring saturation; improved solubility
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - 6-Cl, -8-COOH C₁₀H₁₀ClNO₂ 211.65 Antiviral activity reported

Key Findings :

Positional Isomerism: The placement of the carboxylic acid group significantly impacts bioactivity. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (position 3) shows stronger metal-binding affinity than its position 8 counterpart due to proximity to the ketone group .

Ring Saturation: Tetrahydroquinoline derivatives (e.g., 5-methyl analog) exhibit greater conformational flexibility compared to dihydroquinolines, influencing target selectivity .

Notes :

  • The hydrolysis step in synthesizing 4-oxo derivatives (e.g., compound 8) requires careful pH control to avoid decarboxylation .
  • Thionation (e.g., converting oxo to thioxo groups) enhances hydrogen-bonding capacity, which is critical for kinase inhibition .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: Carboxamide derivatives of 4-oxo-tetrahydroquinoline-8-carboxylic acid exhibit antimicrobial and anticancer activity. For instance, N3-adamantyl derivatives show nanomolar affinity for bacterial gyrase .
  • Material Science : The carboxylic acid group enables coordination with metal ions, making these compounds useful in catalysis .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (THQCA) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of THQCA, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of THQCA and its derivatives. For instance:

  • Activity Against Gram-positive Bacteria : Research indicates that THQCA exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for S. aureus has been reported as low as 0.39 µg/mL, demonstrating potent efficacy .
CompoundMIC (µg/mL)Target Bacteria
THQCA0.39Staphylococcus aureus
THQCA0.78Bacillus subtilis

Anti-inflammatory Activity

THQCA has also been studied for its anti-inflammatory effects. In experimental models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of THQCA reveal promising results:

  • Mechanism of Action : THQCA induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
  • Case Study : In vitro studies demonstrated that THQCA significantly reduced cell viability in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

Synthesis and Derivatives

The synthesis of THQCA typically involves cyclization reactions starting from simpler precursors. Various derivatives of THQCA have been synthesized to enhance its biological activity through modifications at different positions on the quinoline ring.

Synthetic Routes

Common synthetic methods include:

  • Cyclization of Amino Acids : Using β-alanine and other amino acids to form the tetrahydroquinoline structure.
  • Functional Group Modifications : Altering the carboxylic acid group to amides or esters to study changes in biological activity .

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst choice : PPA enhances cyclization efficiency compared to weaker acids.
  • Temperature : Prolonged heating (>24 h) improves ring closure but may increase side products.
  • Substituent effects : Electron-withdrawing groups at position 7 stabilize intermediates, improving yields by ~15–20% .

How can researchers resolve contradictions in reported biological activities of 4-oxo-tetrahydroquinoline derivatives?

Advanced Research Question
Discrepancies in antimicrobial or receptor-binding data often arise from structural heterogeneity (e.g., stereochemistry, substituent positioning) or assay variability . For instance:

  • Helquinoline (a natural analog with 4-methoxy and 2-methyl groups) showed potent antibiotic activity against Gram-positive bacteria, but synthetic analogs lacking these groups exhibited reduced potency .
  • CB2 receptor agonists : Derivatives with 4-oxo-dihydropyridine scaffolds demonstrated anti-inflammatory effects in colitis models, but activity depended on substituent polarity and stereochemistry (e.g., R-configuration enhanced binding affinity by 10-fold) .

Q. Methodological Recommendations :

  • Perform X-ray crystallography or NOESY NMR to confirm stereochemistry .
  • Standardize bioassays (e.g., MIC values for antibiotics, receptor-binding IC₅₀) across studies.

What spectroscopic techniques are most effective for characterizing 4-oxo-tetrahydroquinoline-8-carboxylic acid derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, the quinoline proton at position 2 appears as a singlet (δ 7.8–8.2 ppm), while the 4-oxo group deshields adjacent protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid moiety) .
  • IR Spectroscopy : The carbonyl stretch (C=O) of the 4-oxo group appears at ~1680–1700 cm⁻¹ .

How can reaction byproducts during synthesis be minimized or characterized?

Advanced Research Question
Common byproducts include uncyclized intermediates or oxidized derivatives . Strategies:

  • Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
  • Acidic Workup : Quenching with dilute HCl precipitates the product, reducing side reactions.
  • Byproduct Analysis :
    • Oxidized quinoline : Detectable via UV-Vis (λmax ~320 nm) or MS ([M+H]+ +16 Da for hydroxylation) .
    • Dimerization : Prevented by maintaining inert atmospheres (N₂/Ar) during heating .

What pharmacological mechanisms have been proposed for 4-oxo-tetrahydroquinoline derivatives?

Basic Research Question

  • Antibacterial Activity : Helquinoline disrupts bacterial membrane integrity via chelation of divalent cations (e.g., Mg²⁺), a mechanism supported by MIC reductions in cation-supplemented media .
  • Anti-inflammatory Effects : 4-Oxo-dihydropyridine analogs act as CB2 receptor inverse agonists , inhibiting TNF-α and IL-6 production in murine colitis models .

Q. Advanced Consideration :

  • Structure-Activity Relationships (SAR) : Introducing fluorine at position 6 (as in fluoroquinolone analogs) enhances DNA gyrase inhibition but may increase cytotoxicity .

What are the stability considerations for storing 4-oxo-tetrahydroquinoline-8-carboxylic acid?

Basic Research Question

  • Storage Conditions : Keep in airtight containers under dry, inert gas (N₂) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Decomposition Signs : Discoloration (yellow to brown) indicates oxidation; verify purity via melting point or HPLC .

How can computational methods aid in optimizing the synthesis or activity of this compound?

Advanced Research Question

  • DFT Calculations : Predict regioselectivity of cyclization steps and transition-state energies for lactamization .
  • Molecular Docking : Screen derivatives for CB2 receptor binding, prioritizing substituents with hydrophobic or H-bonding motifs .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

  • HPLC-MS/MS : Detects impurities at <0.1% levels, such as des-carboxy byproducts or dimerized species .
  • Column Choice : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve polar degradation products .

How does stereochemistry impact the biological activity of 4-oxo-tetrahydroquinoline derivatives?

Advanced Research Question

  • Helquinoline : The 2R*,4R* configuration (assigned via NOESY) is critical for antimicrobial activity; epimerization reduces potency by 50% .
  • CB2 Agonists : R-enantiomers show 5–10× higher affinity than S-enantiomers due to steric complementarity in the receptor pocket .

What crystallographic data are available for structurally related compounds?

Basic Research Question

  • Crystal Structures : Derivatives like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid form hydrogen-bonded dimers in the solid state, stabilizing the lattice (space group P2₁/c, Z=4) .
  • Applications : X-ray data guide SAR by revealing bond angles and torsional strain in the tetrahydroquinoline ring .

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